4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-6-13(10-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUIAVGMPMAFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The pyrimidine ring can be synthesized via condensation reactions involving three-carbon compounds and amidine structures, often using sodium hydroxide or ethoxide as catalysts . The pyrrolidine ring is commonly constructed through cyclization reactions of acyclic precursors .
The final step involves the sulfonylation of the pyrrolidine intermediate with a benzonitrile derivative, typically under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions with biological targets.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: This compound shares the pyrrolidine and benzonitrile moieties but lacks the pyrimidine ring.
Pyrimidine derivatives: Compounds like 1H-pyrrolo[2,3-b]pyridine derivatives also feature pyrimidine rings and have been studied for their biological activities.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to various aromatic or heterocyclic rings are common in medicinal chemistry.
Uniqueness
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may confer various therapeutic properties, particularly in the realms of anti-inflammatory and anti-cancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring, a pyrrolidine moiety, and a sulfonyl group, which are critical for its biological interactions.
Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives containing sulfonyl groups have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response.
Table 1: Inhibitory Effects on Pro-inflammatory Cytokines
| Compound | Cytokine Inhibition (IC50 µM) |
|---|---|
| Compound A | 0.5 |
| Compound B | 0.8 |
| This compound | TBD |
Note: TBD indicates that further experimental data are needed to establish specific IC50 values for this compound.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation.
Case Study: Antitumor Efficacy
In a study conducted on human hepatocellular carcinoma (HCC) cells, this compound demonstrated significant cytotoxicity, with an IC50 value of approximately 10 µM. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression. Notably, the pyrimidine and pyrrolidine components may enhance its binding affinity to specific receptors or enzymes implicated in these diseases.
Pharmacodynamics
Pharmacodynamic studies suggest that the compound acts as a dual inhibitor of both phosphodiesterase (PDE) enzymes and pro-inflammatory mediators. This dual action could provide a synergistic effect, enhancing its therapeutic efficacy.
Q & A
What are the optimal synthetic routes and critical reaction parameters for 4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile?
Level: Advanced
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidine ring via cyclization of precursors (e.g., 3-aminopyrrolidine derivatives) under controlled temperatures (60–80°C) in solvents like dimethylformamide (DMF) or pyridine.
- Step 2: Introduction of the pyrimidin-4-yloxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts such as potassium carbonate .
- Step 3: Sulfonylation using 4-cyanobenzenesulfonyl chloride, with reaction times optimized to 12–24 hours at 0–5°C to minimize side reactions .
Critical Parameters: - Solvent choice (DMF enhances reactivity but may require post-reaction purification via column chromatography).
- Temperature control to prevent decomposition of the pyrimidine ring.
- Use of TLC (thin-layer chromatography) for real-time monitoring of intermediate steps .
How can structural ambiguities in this compound be resolved using advanced analytical techniques?
Level: Advanced
Methodological Answer:
Ambiguities in stereochemistry or bond connectivity require:
- X-ray crystallography to confirm 3D conformation, particularly for the pyrrolidine ring and sulfonyl group orientation .
- 2D NMR (HSQC, HMBC) to map proton-carbon correlations, resolving overlaps in aromatic regions (e.g., distinguishing pyrimidine vs. benzonitrile protons) .
- High-resolution mass spectrometry (HRMS) to validate molecular formula (C₁₆H₁₅N₄O₃S) and isotopic patterns .
Example Challenge: Differentiation of regioisomers during pyrimidine substitution can be addressed via NOESY experiments to confirm spatial proximity of key protons .
What biological targets and mechanisms are hypothesized for this compound, and how can its activity be validated?
Level: Advanced
Methodological Answer:
- Hypothesized Targets:
- Kinase inhibition (e.g., tyrosine kinases) due to pyrimidine’s ATP-binding pocket affinity.
- GPCR modulation, inferred from structural analogs with sulfonamide groups acting as allosteric modulators .
- Validation Strategies:
- Enzyme assays (e.g., fluorescence polarization for kinase inhibition IC₅₀ determination).
- Cellular models (e.g., cancer cell lines for apoptosis assays, using western blotting to track caspase-3 activation) .
- Molecular docking to predict binding poses in homology models of target proteins (e.g., using PyMOL or AutoDock) .
How should researchers address contradictions in reported solubility and stability data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Purity variances: Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting solubility .
- Experimental conditions: Standardize temperature (25°C) and pH (7.4 for PBS) during measurements.
- Stability testing: Use LC-MS to track degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Data Reconciliation: Compare results with structurally similar compounds (e.g., 4-(pyridin-4-yloxy) analogs) to identify trends .
What strategies optimize yield and selectivity in large-scale synthesis for preclinical studies?
Level: Advanced
Methodological Answer:
- Flow chemistry: Implement continuous flow reactors for sulfonylation steps to enhance heat transfer and reduce byproduct formation .
- Catalyst screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and identify interactions affecting yield .
How does the electronic nature of the benzonitrile group influence the compound’s reactivity in further functionalization?
Level: Advanced
Methodological Answer:
The electron-withdrawing cyano group:
- Activates the benzene ring for electrophilic substitution at the para position, enabling halogenation or nitration .
- Reduces nucleophilicity of the sulfonamide nitrogen, requiring stronger bases (e.g., NaH) for alkylation reactions .
Experimental Evidence: - FT-IR shows characteristic C≡N stretch at ~2230 cm⁻¹, confirming electronic effects .
- Computational studies (DFT) quantify charge distribution, guiding site-selective modifications .
What are the key considerations for designing derivatives to improve metabolic stability?
Level: Advanced
Methodological Answer:
- Metabolic soft spots: Identify vulnerable sites (e.g., pyrrolidine N-oxidation) via in vitro microsomal assays (human liver microsomes + NADPH) .
- Derivatization strategies:
- PK/PD modeling: Use rodent data to predict human half-life and guide structural tweaks .
How can researchers validate the compound’s role in materials science applications (e.g., OLEDs)?
Level: Advanced
Methodological Answer:
- Photophysical characterization:
- Measure λₑₘ (emission wavelength) and quantum yield (Φ) in thin films using integrating spheres .
- Compare HOMO/LUMO levels via cyclic voltammetry to assess charge transport compatibility .
- Device integration: Test in bilayer OLED architectures, monitoring luminance efficiency (cd/A) and operational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
